

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

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Compound of Interest

Compound Name: (1-Aminocyclobutyl)methanol

Cat. No.: B068218

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The cyclobutane moiety, once considered a niche structural element due to its inherent ring strain, has emerged as a highly valuable scaffold in modern drug discovery. Its rigid, three-dimensional geometry provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and offer novel intellectual property landscapes. The incorporation of cyclobutane rings can lead to compounds with a wide range of biological activities, including antimicrobial and antitumor properties.^[1] **(1-Aminocyclobutyl)methanol**, in particular, represents a versatile and sought-after building block. Its bifunctional nature, featuring a primary amine and a primary alcohol, allows for diverse downstream chemical modifications, making it an ideal starting point for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This guide serves as a comprehensive technical resource on the commercial availability of **(1-Aminocyclobutyl)methanol**. It provides an overview of its chemical properties, a survey of commercial suppliers, conceptual synthetic strategies, and essential protocols for quality control and safe handling, designed to empower researchers in their procurement and application of this key molecular building block.

Chemical Identity and Properties

(1-Aminocyclobutyl)methanol is most commonly supplied commercially as its hydrochloride salt to improve stability and handling. The properties of this salt are summarized below.

Property	Value	Source
Chemical Name	(1-Aminocyclobutyl)methanol hydrochloride	[2] [3] [4]
CAS Number	1392213-15-8	[2] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₅ H ₁₂ ClNO	[3] [4] [5] [7]
Molecular Weight	137.61 g/mol	[3] [4] [7]
IUPAC Name	(1-aminocyclobutyl)methanol;hydrochloride	[3]
SMILES	<chem>C1CC(C1)(CO)N.Cl</chem>	[3] [7]
InChIKey	YFIIGGAWBLFLJK-UHFFFAOYSA-N	[3] [9]
Physical Form	Solid	[9]
Storage Temperature	Room temperature or 2-8°C Refrigerator	[4] [9] [10]

Commercial Availability and Sourcing

(1-Aminocyclobutyl)methanol hydrochloride is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale drug development campaigns. It is typically offered in quantities from milligrams to multi-kilogram batches, with several vendors indicating capabilities for tonnage production.

Supplier	Product Name	Purity	Available Quantities	Notes
AK Scientific, Inc.	(1-Aminocyclobutyl) methanol hydrochloride	>95%	1g, 5g, 10g, 25g	Stocked and shipped from California, USA. [6]
SynQuest Laboratories, Inc.	(1-Aminocyclobutyl) methanol hydrochloride	Not Specified	Not Specified	Supplier of laboratory and manufacturing chemicals. [2]
Chemlyte Solutions	(1-aminocyclobutyl) methanol hydrochloride	99.0%	Grams, Kilograms, up to Metric Ton/Month	Offers custom formulations and global delivery. [5]
Nanjing Zhiyan Pharmaceutical	(1-aminocyclobutyl) methanol hydrochloride	98%	Gram to Tonnage	Specializes in small molecule pharmaceutical intermediates. [11]
Apollo Scientific	(1-Aminocyclobutyl) methanol hydrochloride	Not Specified	250mg, 1g, 5g, 25g, 100g	UK-based supplier with lead times for stock. [8]
Synthonix	(1-Aminocyclobutyl) methanol hydrochloride	>97.0%	Not Specified	Typically in-stock. [7]
Pharmaffiliates	(1-Aminocyclobutyl) methanol Hydrochloride	Not Specified	Not Specified	Sold as a reference standard. [4]
Sigma-Aldrich	(1-Aminocyclobutyl)	96%	Not Specified	Distributed for Leyan /

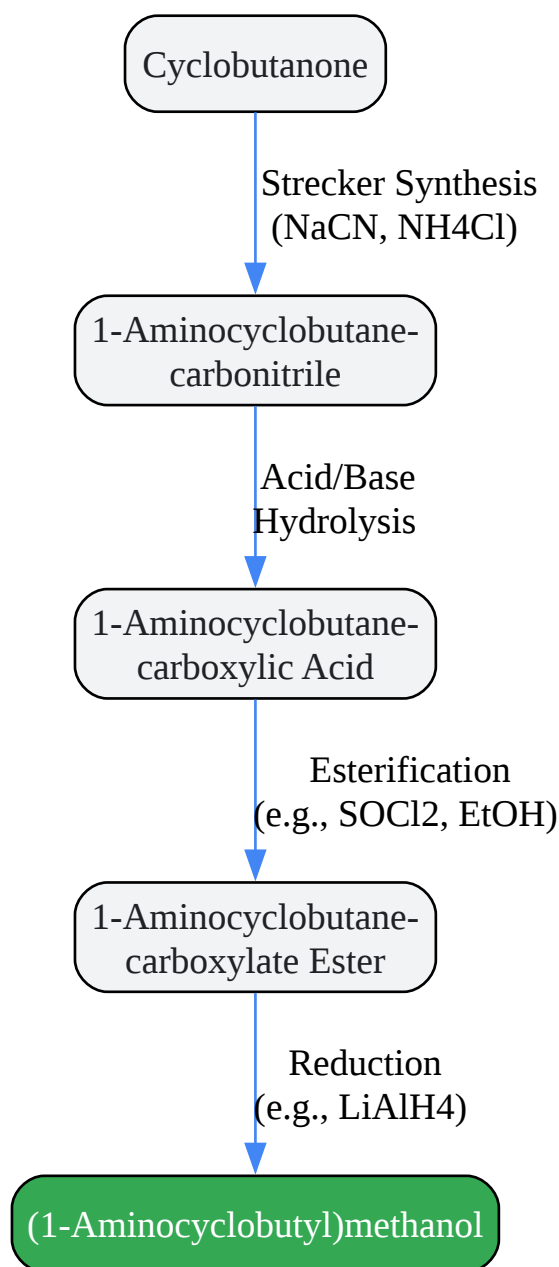
methanol
hydrochloride

Shanghai
Haohong
Scientific.[\[9\]](#)

Conceptual Synthetic Pathways

The synthesis of structurally complex cyclobutane rings presents unique challenges.[\[12\]](#)[\[13\]](#) However, established organic chemistry principles allow for the construction of key building blocks like **(1-Aminocyclobutyl)methanol**. A plausible and efficient strategy involves the reduction of a readily accessible precursor, such as an ester or carboxylic acid. This approach is analogous to the synthesis of related structures where a potent reducing agent like Lithium Aluminum Hydride (LiAlH_4) is used to convert an ester to a primary alcohol.[\[14\]](#)

A conceptual workflow for the synthesis is outlined below. This pathway begins with a common starting material and proceeds through well-established transformations.



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Caption: Conceptual synthetic route to **(1-Aminocyclobutyl)methanol**.

This multi-step process leverages fundamental reactions to build the target molecule. The final reduction step is critical and requires a strong reducing agent to convert the ester functionality to the primary alcohol.

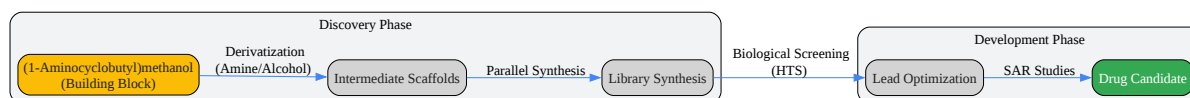
Role in Drug Discovery and Development

The utility of **(1-Aminocyclobutyl)methanol** as a building block stems from its unique combination of a rigid cyclobutane core and two reactive functional handles. This allows for its seamless integration into drug candidates to modulate physicochemical properties.

Key Advantages in Medicinal Chemistry:

- **Structural Rigidity:** The cyclobutane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for a biological target.
- **Bioisosteric Replacement:** The cyclobutane moiety can serve as a metabolically stable replacement for more labile groups, such as gem-dimethyl or phenyl rings, potentially improving a drug's pharmacokinetic profile.^[14]
- **Vectorial Exit Point:** The primary alcohol and amine provide two distinct points for chemical elaboration, allowing chemists to explore the surrounding chemical space of a protein's binding pocket.

The workflow from a building block to a potential drug candidate is illustrated below.



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Caption: Role of **(1-Aminocyclobutyl)methanol** in the drug discovery pipeline.

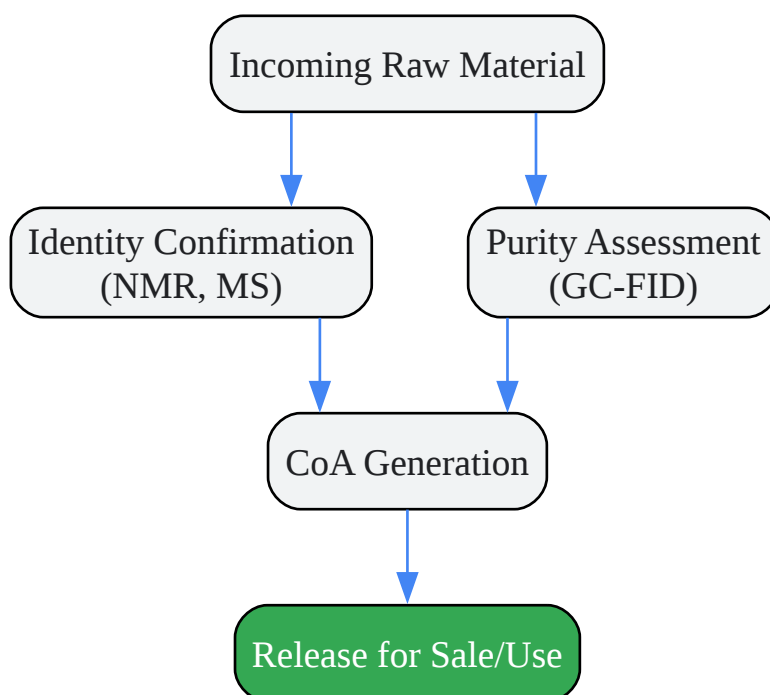
Quality Control and Purity Analysis

For use in research and especially in drug development, the purity and structural integrity of starting materials are paramount. Reputable suppliers provide a Certificate of Analysis (CoA) detailing the purity and the methods used for its determination.

Standard Analytical Techniques:

- Gas Chromatography (GC): A primary technique for assessing the purity of volatile and semi-volatile compounds. A Flame Ionization Detector (GC-FID) is commonly used to quantify the analyte and any impurities.[15][16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the chemical structure of the molecule and identifying any structural isomers or impurities.
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
- Purity Specification: Commercial batches are typically available with purities of 95% or greater, with some suppliers offering grades as high as 99%.[6][9][11]

A typical quality control workflow is depicted below.



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